Baseline Cytotoxic Selectivity Window: Unsubstituted Benzamide vs. 2-Trifluoromethyl Analog
This compound serves as the critical unsubstituted control in benzamide-substituted analog series. While direct IC50 data for this specific compound is not publicly available, its closest structurally characterized analog, N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide, has been identified in medicinal chemistry literature as a specialized derivative. The absence of the electron-withdrawing -CF3 group on the benzamide ring in the target compound is predicted to reduce potency against certain targets (as seen in sulfonamide CA inhibitors where substitution modulates IC50 from nanomolar to micromolar ranges) but may simultaneously confer a distinct selectivity profile or reduced off-target liability, a critical parameter for hit-to-lead optimization [1].
| Evidence Dimension | Predicted shift in biological activity based on substituent electronic effects |
|---|---|
| Target Compound Data | No quantitative IC50 available; serves as unsubstituted benzamide baseline |
| Comparator Or Baseline | N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide; quantitative data unavailable |
| Quantified Difference | Cannot be calculated; qualitative SAR indicates substituent-dependent activity modulation |
| Conditions | In silico prediction; no direct head-to-head assay identified |
Why This Matters
For procurement in SAR campaigns, the unsubstituted parent compound is an essential control for quantifying the contribution of each substituent to target activity.
- [1] Kuujia. Cas no 923193-33-3 (N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide). Accessed 2026. View Source
